Bienvenue dans la boutique en ligne BenchChem!

4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide

Medicinal chemistry Kinase inhibitor design Scaffold topology

4-(4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide (CAS 1349244-89-8, molecular formula C₂₂H₂₁ClN₄O₄, MW 440.88) is a synthetic diaryl urea derivative that incorporates an N-methylpicolinamide hinge-binding motif characteristic of the sorafenib-class of multikinase inhibitors. Unlike sorafenib, this compound features a methylene (–CH₂–) spacer inserted between the central phenoxy ring and the urea carbonyl, creating a benzyl-urea topology rather than the canonical directly-linked phenyl-urea architecture.

Molecular Formula C22H21ClN4O4
Molecular Weight 440.9 g/mol
Cat. No. B14033294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide
Molecular FormulaC22H21ClN4O4
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C22H21ClN4O4/c1-24-21(28)19-12-17(9-10-25-19)31-16-6-3-14(4-7-16)13-26-22(29)27-18-11-15(23)5-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28)(H2,26,27,29)
InChIKeyCEDLUALYYLNBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide – Structural Identity, Class, and Procurement Context


4-(4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide (CAS 1349244-89-8, molecular formula C₂₂H₂₁ClN₄O₄, MW 440.88) is a synthetic diaryl urea derivative that incorporates an N-methylpicolinamide hinge-binding motif characteristic of the sorafenib-class of multikinase inhibitors [1]. Unlike sorafenib, this compound features a methylene (–CH₂–) spacer inserted between the central phenoxy ring and the urea carbonyl, creating a benzyl-urea topology rather than the canonical directly-linked phenyl-urea architecture . The terminal aryl ring bears a 5-chloro-2-methoxyphenyl substitution pattern, which replaces the 4-chloro-3-(trifluoromethyl)phenyl pharmacophore found in sorafenib and its direct analog SMCl [2]. The compound is commercially available from multiple vendors at purities of ≥95–98% .

Why 4-(4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide Cannot Be Replaced by Generic Sorafenib Analogs


In-class substitution is unreliable for this compound class because the diaryl urea scaffold is exquisitely sensitive to modifications at three distinct regions—the terminal aryl substituent, the linker topology, and the hinge-binding picolinamide N-substitution—each of which independently dictates kinase selectivity profiles, cellular potency, and pharmacokinetic behavior [1]. The SMCl study demonstrated that merely relocating the chlorine atom from the para- to the meta-position on the terminal phenyl ring (relative to sorafenib) produced a compound with a distinct RAS/RAF/MEK/ERK inhibition signature and a tumor inhibition rate of 72.37% in a hepatocellular carcinoma xenograft model [2]. The target compound differs from SMCl in two additional dimensions: (i) the terminal ring bears a 5-chloro-2-methoxyphenyl group instead of 2-chloro-3-(trifluoromethyl)phenyl, altering both electronic character and lipophilicity; and (ii) the urea is connected via a benzyl-type methylene linker rather than a direct phenyl-urea bond, which changes the conformational flexibility and hydrogen-bonding geometry of the urea pharmacophore . These cumulative structural deviations render generic substitution with sorafenib, regorafenib, SMCl, or any other in-class diaryl urea scientifically unjustified without compound-specific comparative data.

Quantitative Differentiation Evidence for 4-(4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide Against Closest Analogs


Benzyl-Urea vs. Direct Phenyl-Urea Linker Topology: Structural Divergence from Sorafenib and SMCl

The target compound is distinguished from both sorafenib (CAS 284461-73-0) and SMCl by the insertion of a methylene (–CH₂–) spacer between the central phenoxy oxygen and the urea NH group, converting a directly-linked diaryl urea into a benzyl urea. In sorafenib and SMCl, the urea –NH–CO–NH– bridge directly conjugates two aromatic rings (4-phenoxy and 4-chloro-3-trifluoromethylphenyl), enforcing a relatively rigid, planar conformation. In the target compound, the IUPAC name 4-[4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)phenoxy]-N-methylpyridine-2-carboxamide confirms that the urea is attached via a benzylic –CH₂–NH–CO–NH– linkage, introducing an sp³-hybridized carbon that increases rotational freedom and alters the distance and angle between the picolinamide hinge-binder and the terminal aryl ring . This topology change has been shown in related diaryl urea series to significantly modulate kinase selectivity—for example, in the TNNI3K inhibitor series (PDB 7mgj), the direct phenyl-urea topology was essential for achieving selectivity over VEGFR-2 and p38α, and introducing a methylene spacer would be predicted to disrupt this selectivity profile [1].

Medicinal chemistry Kinase inhibitor design Scaffold topology

Terminal Aryl Substituent Divergence: 5-Chloro-2-methoxyphenyl vs. 4-Chloro-3-(trifluoromethyl)phenyl Pharmacophore

The terminal aryl ring of the target compound carries a 5-chloro-2-methoxyphenyl group, which represents a substantial departure from the 4-chloro-3-(trifluoromethyl)phenyl motif that is conserved across sorafenib, regorafenib, and SMCl. Sorafenib derives a significant portion of its binding affinity from the trifluoromethyl group, which occupies a deep hydrophobic pocket in the DFG-out conformation of RAF kinases and VEGFR-2 [1]. The replacement of –CF₃ with –OCH₃ in the target compound eliminates this critical hydrophobic contact while introducing a hydrogen-bond-accepting methoxy group at the ortho position. This substitution pattern mirrors the 5-chloro-2-methoxyphenyl motif found in the IGF-1R inhibitor PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea), which inhibits IGF-1R autophosphorylation with an IC₅₀ of 12.0 μM in MCF-7 cells and suppresses IGF-I-stimulated cell growth with an IC₅₀ of 6.0 μM . By contrast, sorafenib inhibits RAF-1 with an IC₅₀ of 6 nM and VEGFR-2 with an IC₅₀ of 90 nM in cell-free assays, reflecting the vastly different targeting preferences conferred by the terminal aryl substituent .

SAR Lipophilicity Kinase selectivity

Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Capacity vs. Sorafenib

The substitution of the –CF₃ group with –OCH₃ and the insertion of a methylene spacer in the target compound produce measurable changes in computed physicochemical properties relative to sorafenib. Sorafenib has a calculated logP (cLogP) of approximately 4.1 and contains 4 hydrogen bond acceptors (HBA) and 3 hydrogen bond donors (HBD). The target compound (C₂₂H₂₁ClN₄O₄, MW 440.88), bearing a methoxy group in place of trifluoromethyl and an additional methylene unit, has a computed cLogP of approximately 3.3–3.6 (estimated by fragment-based calculation) and an increased HBA count of 5 due to the methoxy oxygen and the additional carbonyl-like character of the urea when the methylene spacer alters electronic distribution . These differences place the target compound closer to the center of Lipinski's Rule of Five space (cLogP <5) than sorafenib, suggesting moderately improved aqueous solubility but potentially reduced passive membrane permeability. For procurement purposes, these property differences mean the target compound will exhibit different DMSO solubility, different behavior in cell-based assay media, and different pharmacokinetic properties if advanced to in vivo studies [1].

Drug-likeness Lipophilicity Permeability

Scaffold-Level Cytotoxic Activity: Benchmarks from the N-Methyl-4-phenoxypicolinamide Series

The N-methyl-4-phenoxypicolinamide core shared by the target compound has been validated as a cytotoxic pharmacophore in multiple independent studies. In the foundational SAR study by Wu et al. (2018), replacement of the diaryl urea of sorafenib with a phenylpicolinamide moiety was shown to be beneficial for cytotoxic activity, with small-volume aryl substituents (–CH₃, –CF₃, –F) being favorable [1]. The most potent compound in the N-methyl-4-phenoxypicolinamide series reported by Molecules (2011), compound 8e, exhibited IC₅₀ values of 3.6, 1.7, and 3.0 μM against A549, H460, and HT-29 cell lines respectively, which was superior to sorafenib in those specific cell lines under the reported assay conditions [2]. However, these compounds carried thiadiazole-based substituents rather than the urea-based substituent of the target compound; therefore, the quantitative cytotoxic potency of the target compound cannot be directly inferred from these data. No cell viability or cytotoxicity data specific to CAS 1349244-89-8 were identified in the peer-reviewed literature.

Cytotoxicity Anticancer NCI-60 screening

Evidence-Backed Research and Industrial Application Scenarios for 4-(4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide


Exploratory SAR Studies on Diaryl Urea Linker Topology

The unique benzyl-urea topology of this compound—in which the urea is connected to the central phenoxy ring via a methylene spacer rather than a direct N–aryl bond—makes it a valuable tool compound for systematic structure-activity relationship (SAR) investigations into how linker flexibility affects kinase selectivity. Unlike sorafenib (direct urea linkage) and SMCl, this compound allows researchers to probe whether the increased conformational freedom introduced by the sp³-hybridized benzylic carbon translates into altered binding modes across the kinome. This is particularly relevant given the established sensitivity of diaryl urea inhibitors to subtle conformational changes, as demonstrated in the TNNI3K selectivity study [1].

IGF-1R Pathway Investigation Using 5-Chloro-2-methoxyphenyl Pharmacophore

The 5-chloro-2-methoxyphenyl substituent on the terminal aryl ring is shared with the known IGF-1R inhibitor PQ401 (IGF-1R autophosphorylation IC₅₀ = 12.0 μM) . While PQ401 employs a quinoline hinge-binder, the target compound replaces this with an N-methylpicolinamide motif, potentially offering distinct hinge-region interactions. Researchers investigating IGF-1R-dependent signaling in breast cancer (MCF-7), sarcoma, or other IGF-1R-driven models may find this compound useful as a structurally differentiated alternative to PQ401 for probing scaffold effects on IGF-1R inhibition.

Physicochemical Comparator for cLogP-Dependent Assay Optimization

With an estimated cLogP of ~3.3–3.6 (vs. sorafenib's ~4.1), this compound occupies a distinct lipophilicity range within the diaryl urea chemical space. This makes it suitable as a matched-pair comparator in studies examining the relationship between lipophilicity and non-specific protein binding, aqueous solubility limits in cell-based assays, or membrane permeability in Caco-2/PAMPA models [2]. Procurement for this purpose is supported by the compound's commercial availability at defined purity levels (≥95–98%), enabling reproducible physicochemical measurements.

Negative Control or Selectivity Counter-Screen in Sorafenib-Analog Programs

Given the cumulative structural deviations from sorafenib—the methylene spacer, the replacement of –CF₃ with –OCH₃, and the altered chlorine position—this compound is unlikely to replicate sorafenib's RAF/VEGFR-2 polykinase inhibition profile. In drug discovery programs optimizing sorafenib analogs, this compound may serve as a selectivity counter-screen tool to confirm that observed biological activity is specifically attributable to the 4-chloro-3-(trifluoromethyl)phenyl pharmacophore rather than to the shared N-methylpicolinamide hinge-binder or the general diaryl urea scaffold [3].

Quote Request

Request a Quote for 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.